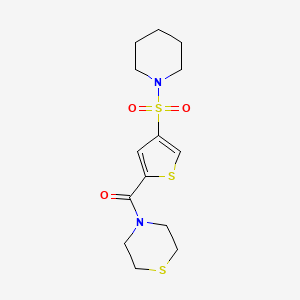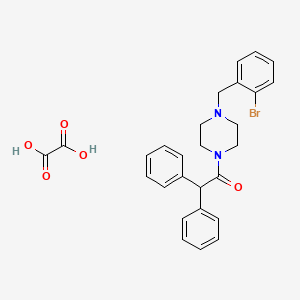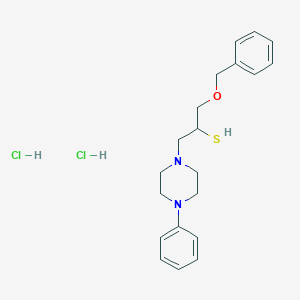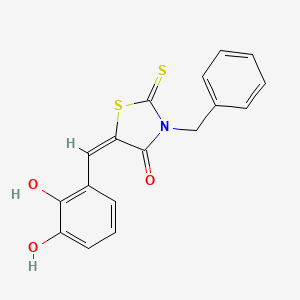
(4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone is a complex organic compound that features a piperidine ring, a thiophene ring, and a thiomorpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur and appropriate carbon precursors.
Formation of the Thiomorpholine Ring: The thiomorpholine ring is formed through cyclization reactions involving morpholine and sulfur-containing reagents.
Coupling Reactions: The final step involves coupling the piperidine, thiophene, and thiomorpholine rings through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene or substituted thiophenes.
Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring, such as thiomorpholine or substituted thiomorpholines.
Uniqueness
(4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone is unique due to the combination of these three distinct rings in its structure. This unique combination imparts specific chemical and biological properties that may not be present in simpler compounds.
特性
IUPAC Name |
(4-piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S3/c17-14(15-6-8-20-9-7-15)13-10-12(11-21-13)22(18,19)16-4-2-1-3-5-16/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKHSQJKAJFSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)
![7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)



![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B5188324.png)
![4-(4-CHLOROPHENYL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID](/img/structure/B5188325.png)
![1-[1-(3-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B5188330.png)
![4-Ethylsulfanyl-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine](/img/structure/B5188331.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5188337.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B5188358.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188361.png)
![4,4,4-trifluoro-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)butanamide](/img/structure/B5188366.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)
